1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
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Overview
Description
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a piperidine ring, a pyrimidine moiety, and a fluorophenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under basic conditions.
Attachment of the Pyrimidine Group: The 2,6-dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyrimidine derivative.
Incorporation of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2,6-Dimethylpyrimidin-4-yl)piperidin-1-yl)-2-phenylethanone: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
1-(4-(2,6-Dimethylpyrimidin-4-yl)piperidin-1-yl)-2-(4-fluorophenyl)ethanone: Has the fluorine atom in a different position, potentially altering its chemical properties.
Uniqueness
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-11-18(22-14(2)21-13)25-16-7-9-23(10-8-16)19(24)12-15-5-3-4-6-17(15)20/h3-6,11,16H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARZBYLKIAQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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